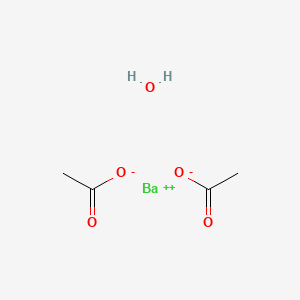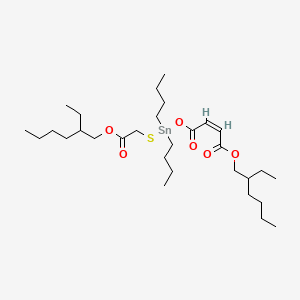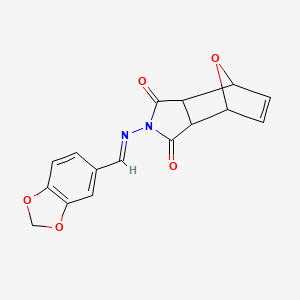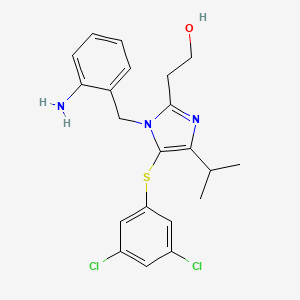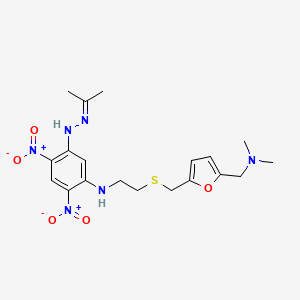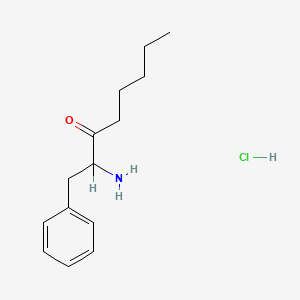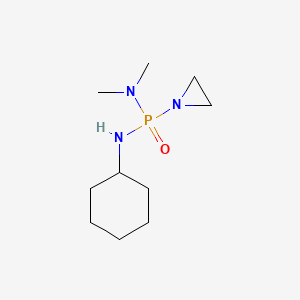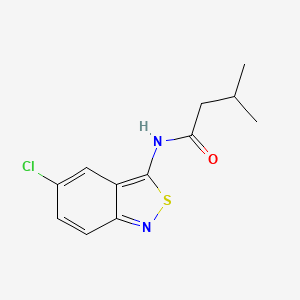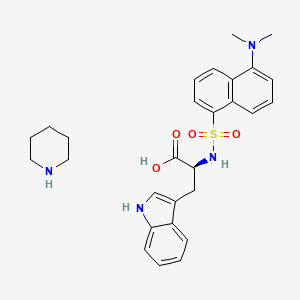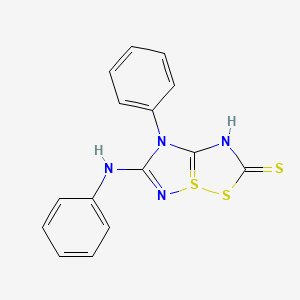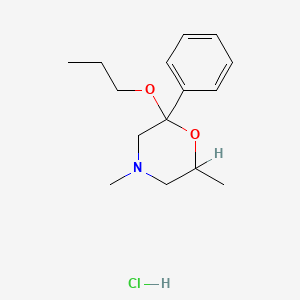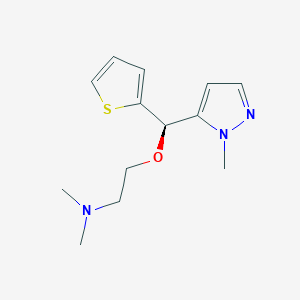
Dilopetine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilopetine, ®- is a chiral compound that has been studied for its potential antidepressant properties. It is a racemic mixture of two enantiomers, (+)-E-6006 citrate (E-6101) and (-)-E6006 citrate (E-6102). Initial experiments indicate that Dilopetine exhibits an antidepressant profile in tests with mice and rats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dilopetine involves several steps. One of the methods includes the reaction of a racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The racemic mixture is then resolved using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of Dilopetine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the chiral purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dilopetine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of Dilopetine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Dilopetine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of Dilopetine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study chiral separation techniques and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and its potential as an antidepressant.
Medicine: Explored for its therapeutic potential in treating depression and anxiety disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Dilopetine exerts its effects by inhibiting the release of substance P, a neuropeptide associated with stress and pain . It also inhibits the activation of p38 phosphorylation, preventing the activation and nuclear translocation of the NF-κB transcription factor, thereby reducing the inflammatory response and inhibiting nerve injury . The compound targets serotonin and norepinephrine reuptake, enhancing their levels in the synaptic cleft and contributing to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Dilopetine is often compared with other selective serotonin and norepinephrine reuptake inhibitors (SNRIs) such as duloxetine, venlafaxine, and fluoxetine. While all these compounds share a similar mechanism of action, Dilopetine is unique in its chiral nature and specific inhibition of substance P release .
List of Similar Compounds
- Duloxetine
- Venlafaxine
- Fluoxetine
- Atomoxetine
Eigenschaften
CAS-Nummer |
925205-27-2 |
|---|---|
Molekularformel |
C13H19N3OS |
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(R)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
CIJATQMMNKXTJJ-CYBMUJFWSA-N |
Isomerische SMILES |
CN1C(=CC=N1)[C@H](C2=CC=CS2)OCCN(C)C |
Kanonische SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


